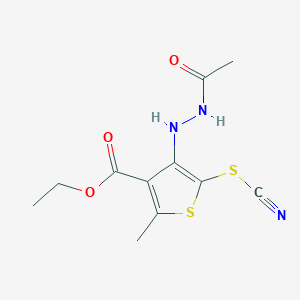![molecular formula C21H20N2O B273719 4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B273719.png)
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one, commonly known as DBH, is a chemical compound that has been extensively researched for its potential applications in various fields, including medicinal chemistry, drug development, and material sciences.
Mecanismo De Acción
The mechanism of action of DBH is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. DBH has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
DBH has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on normal cells. However, it may cause mild irritation or allergic reactions in some individuals. DBH has also been shown to modulate various biochemical and physiological processes, such as cell proliferation, apoptosis, and gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBH has several advantages for lab experiments, such as its ease of synthesis, low toxicity, and broad range of potential applications. However, it also has some limitations, such as its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for research on DBH, including the development of more efficient synthesis methods, the exploration of its potential applications in drug development and material sciences, and the elucidation of its mechanism of action and biochemical and physiological effects. Additionally, the development of new derivatives and analogs of DBH may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Métodos De Síntesis
The synthesis of DBH involves the condensation of 2,2-dibenzylhydrazine and cyclohexa-2,5-dien-1-one in the presence of a suitable catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to form the final product. The yield of DBH can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
Aplicaciones Científicas De Investigación
DBH has been studied for its potential applications in various fields, including medicinal chemistry, drug development, and material sciences. In medicinal chemistry, DBH has been shown to exhibit anticancer, antifungal, and antibacterial activities. In drug development, DBH has been used as a starting material for the synthesis of various pharmacologically active compounds. In material sciences, DBH has been used as a ligand for the preparation of metal complexes with potential applications in catalysis and materials synthesis.
Propiedades
Fórmula molecular |
C21H20N2O |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-[(2,2-dibenzylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C21H20N2O/c24-21-13-11-18(12-14-21)15-22-23(16-19-7-3-1-4-8-19)17-20-9-5-2-6-10-20/h1-15,22H,16-17H2 |
Clave InChI |
RJTOKXDOLFMGKQ-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3 |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3 |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)NC=C3C=CC(=O)C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Diethyl 2-({[2-(2,6-dimethylanilino)-1-methyl-2-oxoethyl]amino}methylene)malonate](/img/structure/B273640.png)


![N-(3-benzoyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-N-[2-(4-bromophenyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B273645.png)
![1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-phenoxy-2-propanol](/img/structure/B273648.png)


![ethyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B273659.png)
![2-[(1-adamantylamino)methyl]-5-nitro-1-methyl-3-phenyl-1H-indole](/img/structure/B273660.png)
![3-(4-Methoxybenzoyl)naphtho[1,2-b]furan-4,5-dione](/img/structure/B273662.png)


![2-(4-isobutylphenyl)-N-{4-[(4-{[2-(4-isobutylphenyl)propanoyl]amino}phenyl)sulfonyl]phenyl}propanamide](/img/structure/B273669.png)